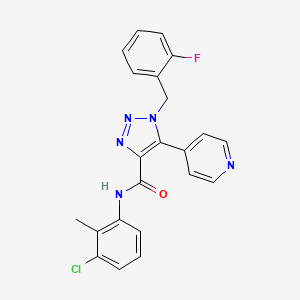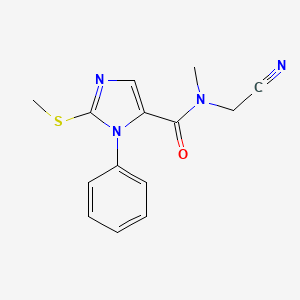
N-(cyanomethyl)-N-methyl-2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(cyanomethyl)-N-methyl-2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxamide” is a complex organic compound. The cyanomethyl group (N≡CCH2–) is a type of nitrile group . The compound contains a total of 54 bonds, including 29 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 secondary amide (aromatic), and 1 nitrile .
Synthesis Analysis
The synthesis of such compounds often involves the use of cyanomethyl salts of pyridine and analogous isoquinolines . A widely used technique for creating pyridinium/isoquinolinium ylide involves reacting pyridine/isoquinolinium with cyanomethyl halides . Pyridinium ylides are also used in the synthesis of many significantly important heterocyclic intermediates such as indolizines, cyclopropanes, 2,3-dihydrofurans, substituted pyridines, nitrones, and azepines .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups and bonds. The symmetrically substituted 8,8′-isomer adopts transoid conformation stabilized by two pairs of intramolecular C–H···S hydrogen bonds between the dicarbollide ligands .Chemical Reactions Analysis
Cyanomethyl pyridinium and isoquinolinium salts are versatile chemical reagents for the synthesis of annulated heterocycles . They have been used in the creation of various annulated heterocycles such as chromeno-imidazo pyridines, isoquinolines, imidazothiazine, chromenoimidazocarbolines, imidazo pyridines, chromeno azepines, pyrido indolizine carbonitriles, pyridoindolizines, cyanoindolizinyl acetamides, tetrahydroindolizines, indolizinoindol amines, pyridobenzimidazoles, cyclo azines, pyrroloisoquinolines .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary greatly depending on their specific structure and functional groups . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-2-methylsulfanyl-3-phenylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-17(9-8-15)13(19)12-10-16-14(20-2)18(12)11-6-4-3-5-7-11/h3-7,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTRJQCVXTZTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CN=C(N1C2=CC=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2449730.png)
![4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol](/img/structure/B2449732.png)
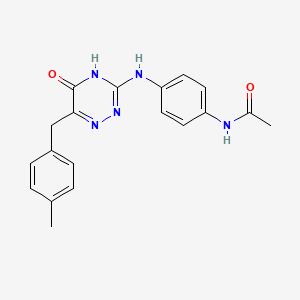
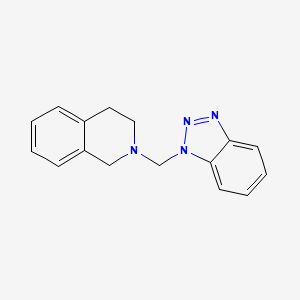
![5-Chloro-2-morpholinobenzo[d]oxazole](/img/structure/B2449739.png)
![2-Butyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2449740.png)
![3,4,5-trimethoxy-N-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)-3-thienyl]benzamide](/img/structure/B2449742.png)
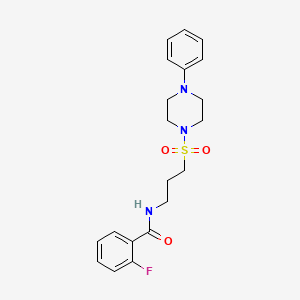
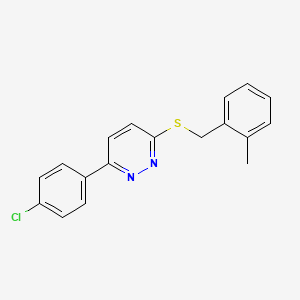
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2449746.png)
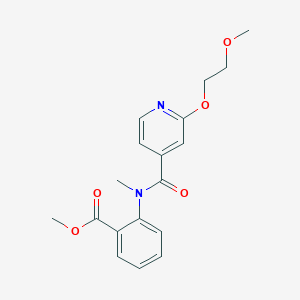
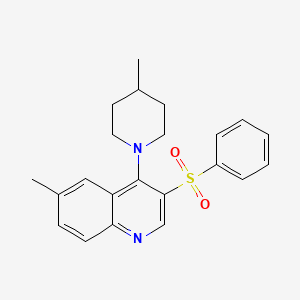
![N-(4-fluorophenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2449752.png)
